Cas no 166830-74-6 (4-N-tert-Butyloxycarbonyl Zanamivir Amine)

4-N-tert-Butyloxycarbonyl Zanamivir Amine 化学的及び物理的性質
名前と識別子
-
- 4-N-tert-Butyloxycarbonyl Zanamivir Amine
- (2R,3R,4S)-3-acetamido-4-((tert-butoxycarbonyl)amino)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-D-galacto-non-2-enonic acid
-
4-N-tert-Butyloxycarbonyl Zanamivir Amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B693710-5mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 5mg |
$ 1052.00 | 2023-09-08 | ||
TRC | B693710-1mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 1mg |
$ 242.00 | 2023-09-08 | ||
Biosynth | MA58736-10 mg |
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-D-galacto-non-2-enonic acid |
166830-74-6 | 10mg |
$2,194.50 | 2023-01-04 | ||
TRC | B693710-2 mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 2mg |
$ 360.00 | 2022-01-07 | ||
TRC | B693710-2mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 2mg |
$ 442.00 | 2023-09-08 | ||
TRC | B693710-5 mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 5mg |
$ 860.00 | 2022-01-07 | ||
TRC | B693710-10 mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 10mg |
$ 1540.00 | 2022-01-07 | ||
Biosynth | MA58736-1 mg |
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-D-galacto-non-2-enonic acid |
166830-74-6 | 1mg |
$288.75 | 2023-01-04 | ||
Biosynth | MA58736-5 mg |
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-D-galacto-non-2-enonic acid |
166830-74-6 | 5mg |
$1,155.00 | 2023-01-04 | ||
TRC | B693710-10mg |
4-N-tert-Butyloxycarbonyl Zanamivir Amine |
166830-74-6 | 10mg |
$ 1877.00 | 2023-04-18 |
4-N-tert-Butyloxycarbonyl Zanamivir Amine 関連文献
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
4-N-tert-Butyloxycarbonyl Zanamivir Amineに関する追加情報
Comprehensive Overview of 4-N-tert-Butyloxycarbonyl Zanamivir Amine (CAS No. 166830-74-6): Structure, Applications, and Research Insights
4-N-tert-Butyloxycarbonyl Zanamivir Amine (CAS 166830-74-6) is a chemically modified derivative of zanamivir, a well-known neuraminidase inhibitor widely used in antiviral therapies. This compound features a tert-butyloxycarbonyl (Boc) protective group, which enhances its stability and facilitates its application in peptide synthesis and pharmaceutical research. The Boc-zanamivir amine derivative is particularly valuable in medicinal chemistry for designing prodrugs or exploring structure-activity relationships (SAR) to improve drug delivery and efficacy.
In recent years, the demand for antiviral drug intermediates like 4-N-tert-Butyloxycarbonyl Zanamivir Amine has surged, driven by global health concerns such as influenza pandemics and emerging viral infections. Researchers are actively investigating its potential in next-generation antiviral therapies, especially in combination with advanced drug delivery systems (e.g., nanoparticles or liposomes). The compound’s CAS number 166830-74-6 is frequently searched in academic databases, reflecting its relevance in both industrial and academic settings.
The synthesis of Boc-protected zanamivir amine involves multi-step organic reactions, including selective amine protection and purification techniques like HPLC or column chromatography. Its molecular structure preserves the critical guanidino group of zanamivir, which is essential for binding to viral neuraminidase. This feature makes it a promising candidate for structure-based drug design, a trending topic in computational chemistry and AI-driven drug discovery.
From an industrial perspective, CAS 166830-74-6 is often procured by pharmaceutical companies specializing in generic drug development or antiviral research. Its applications extend to bioconjugation studies, where it serves as a linker for antibody-drug conjugates (ADCs) or targeted therapies. Additionally, the compound’s solubility and stability profiles are critical parameters optimized for formulation scientists, aligning with the growing focus on patient-centric drug development.
Environmental and regulatory aspects of 4-N-tert-Butyloxycarbonyl Zanamivir Amine are also under scrutiny, particularly in regions with stringent green chemistry policies. Innovations in catalytic synthesis and waste reduction are being explored to align with sustainable pharmaceutical manufacturing practices—a hot topic in 2024. Analytical methods such as LC-MS and NMR are routinely employed to ensure the compound’s purity, meeting pharmacopeial standards like USP or EP.
In summary, 4-N-tert-Butyloxycarbonyl Zanamivir Amine (CAS 166830-74-6) bridges fundamental research and applied pharmaceutical science. Its versatility in drug design, coupled with the rising interest in antiviral innovations, positions it as a compound of enduring significance. Future studies may explore its role in broad-spectrum antivirals or combination therapies, addressing unmet medical needs in infectious diseases.
166830-74-6 (4-N-tert-Butyloxycarbonyl Zanamivir Amine) 関連製品
- 1207006-74-3(2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-imidazole)
- 1340506-53-7(4-Fluoro-3-methylphenyl-(3-thienyl)methanol)
- 477549-30-7(4-(3-Aminocarbonylphenyl)phenol)
- 1092279-01-0(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine)
- 2580202-34-0((1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid)
- 2229383-17-7(2-1-(1-methyl-1H-imidazol-2-yl)cyclopropylpropan-2-amine)
- 118425-02-8(6-acetamido-5-oxohexanoic acid)
- 933210-46-9(N-3-(6-ethoxypyridazin-3-yl)phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 858812-28-9([1,1'-Bicyclohexyl]-3-amine)
- 1396882-40-8(N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)




